molecular formula C9H7F3N2O3 B1519195 Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate CAS No. 1118787-87-3

Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate

Cat. No. B1519195
M. Wt: 248.16 g/mol
InChI Key: JVPDMOYDBMWBBX-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate is a chemical compound with the molecular formula C9H7F3N2O3 . It is used for research purposes .


Synthesis Analysis

While specific synthesis methods for Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate are not available in the search results, it’s worth noting that substituted pyridines with diverse functional groups are synthesized via the remodeling of (Aza)indole/Benzofuran skeletons . This could potentially be a method for synthesizing similar compounds.


Molecular Structure Analysis

The InChI code for Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate is 1S/C9H7F3N2O3/c1-2-16-8(15)5-4(3-13)7(14)17-6(5)9(10,11)12/h2,14H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate is a solid at room temperature . It has a molecular weight of 248.16 . The predicted boiling point is approximately 410.8°C at 760 mmHg , and the predicted density is approximately 1.5 g/cm3 . The predicted refractive index is n20D 1.48 .

Scientific Research Applications

Chemical Synthesis and Reactivity

Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate serves as a key intermediate in the synthesis of various complex organic compounds. Its unique reactivity has been exploited for the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines, which exhibit novel fluorescent properties and potential as monocotyledonous inhibitors. Such compounds have been found to possess stronger fluorescence intensity compared to their methyl analogues, indicating their utility in biological imaging and as herbicides (Yan‐Chao Wu et al., 2006).

Antimicrobial Activities

Derivatives of Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate have been studied for their biological activities, including antimicrobial properties. For example, Methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives, closely related to the compound , demonstrated cytotoxicity against various cancer cell lines and antibacterial activity against Gram-positive and Gram-negative bacteria. This highlights the compound's potential in medical and pharmaceutical research for developing new antimicrobial agents (Weerachai Phutdhawong et al., 2019).

Catalysis and Polymer Synthesis

In the realm of catalysis and material science, Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate and its derivatives have been used to synthesize biobased polyesters. This demonstrates the compound's applicability in developing sustainable materials. The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan, a compound sharing the furan moiety with Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate, with various diacid ethyl esters, resulted in biobased furan polyesters with potential applications in biodegradable materials and green chemistry (Yi Jiang et al., 2014).

Bio-Based Platform Molecule Development

Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate has also been considered in the context of biomass-derived platform molecules. Its derivatives, such as Ethyl 5-(chloromethyl)furan-2-carboxylate, have undergone electrochemical reduction for the expansion of derivative scopes, showcasing the compound's versatility and potential in sustainable chemistry applications (Huitao Ling et al., 2022).

Safety And Hazards

Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin and eye irritation and may cause respiratory irritation . Therefore, it should be handled with care, and appropriate safety measures should be taken when using it .

properties

IUPAC Name

ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O3/c1-2-16-8(15)5-4(3-13)7(14)17-6(5)9(10,11)12/h2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPDMOYDBMWBBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1C#N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate

CAS RN

1118787-87-3
Record name ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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